Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide is a fluorinated organic compound with the molecular formula C4H2F6N2O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide typically involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme can be represented as follows:
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid+Hydrazine→Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: A precursor in the synthesis of the hydrazide derivative.
Trifluoromethyl ketones: Compounds with similar fluorinated structures but different functional groups.
Fluorinated hydrazines: Compounds with similar hydrazine moieties but varying degrees of fluorination.
Uniqueness
Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, hydrazide is unique due to its combination of multiple fluorine atoms and hydrazide functionality. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
105955-39-3 |
---|---|
Molekularformel |
C4H4F6N2O |
Molekulargewicht |
210.08 g/mol |
IUPAC-Name |
3,3,3-trifluoro-2-(trifluoromethyl)propanehydrazide |
InChI |
InChI=1S/C4H4F6N2O/c5-3(6,7)1(2(13)12-11)4(8,9)10/h1H,11H2,(H,12,13) |
InChI-Schlüssel |
FIOSQMHDUWEBAI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NN)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.